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Compound of Interest

Compound Name:
2-(3-Aminophenoxy)propanoic

acid hydrochloride

CAS No.: 2109514-29-4

Cat. No.: B2443237

Get Quote

Technical Monograph: 2-(3-
Aminophenoxy)propanoic Acid Hydrochloride
A Versatile Pharmacophore for GPCR Ligand Design
and Peptidomimetic Synthesis
Executive Summary
2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8, free acid equivalent)

represents a high-value "privileged structure" in medicinal chemistry. Structurally homologous

to the sweet taste inhibitor Lactisole and the fibrate class of PPAR agonists, this molecule

offers a unique orthogonal scaffold. Its meta-amino functionality provides a critical vector for

extending Structure-Activity Relationships (SAR) into unexplored chemical space, distinct from

the traditional para-substituted phenoxypropanoic acids.

This guide details the technical specifications, mechanistic applications, and validated

protocols for utilizing this compound in drug discovery and sensory research.
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Part 1: Technical Profile & Physicochemical Properties
The hydrochloride salt form significantly enhances the aqueous solubility of the zwitterionic

parent compound, facilitating its use in physiological buffers without the need for high

concentrations of DMSO, which can interfere with sensitive GPCR assays.

Property Specification Relevance

Chemical Formula C₉H₁₁NO₃[1] · HCl
Core scaffold + solubilizing

counterion.

Molecular Weight ~217.65 g/mol

Fragment-like; ideal for

Fragment-Based Drug

Discovery (FBDD).

Solubility >50 mM in Water/PBS
High solubility allows for high-

concentration stock solutions.

Acidity (pKa)
~3.8 (COOH), ~4.2 (Aniline

H+)

Exists as a cation at pH < 3;

zwitterion/anion at

physiological pH.

Chirality Racemic (typically)

Contains one stereocenter at

the C2 position of the

propanoic tail.

Part 2: Primary Research Applications
1. Sweet Taste Receptor (T1R3) Modulation
The phenoxypropanoic acid moiety is the pharmacophore responsible for the sweet-taste

inhibiting properties of Lactisole (2-(4-methoxyphenoxy)propanoic acid).

Hypothesis: The T1R3 transmembrane domain contains a binding pocket sensitive to the

electronic density of the phenoxy ring.

Application: Researchers use the 3-amino derivative to probe the meta-pocket of the

receptor. Unlike the 4-methoxy group of Lactisole, the 3-amino group can act as a hydrogen

bond donor or be derivatized to scan steric tolerance.
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Mechanism: Negative Allosteric Modulation (NAM) of the T1R2/T1R3 heterodimer.

2. PPAR Agonist Development (Metabolic Disease)
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating lipid

metabolism. Fibrates (e.g., Fenofibrate) utilize a phenoxy-acid headgroup to anchor into the

PPAR ligand-binding domain (LBD).

Utility: The free amine at the meta position allows for the attachment of lipophilic "tails" (via

amide coupling) required to stabilize the LBD's Helix 12, potentially converting the scaffold

from a weak binder to a potent agonist.

3. Peptidomimetics (Tyrosine Isosteres)
This molecule acts as an ether isostere of Tyrosine. The ether linkage confers resistance to

enzymatic hydrolysis (proteases), making it a valuable building block for stable peptide analogs

targeting integrins or protein-protein interactions.

Part 3: Experimental Protocols
Protocol A: Preparation of Assay-Ready Stock Solutions

Objective: Create a stable, pH-neutral stock for cell-based assays.

Rationale: The HCl salt is acidic. Direct addition to cell media may acidify the well, causing

false positives in calcium flux assays.

Weighing: Weigh 21.7 mg of substance into a sterile 1.5 mL microtube.

Dissolution: Add 800 µL of sterile dH₂O. Vortex until fully dissolved (clear solution).

Neutralization (Critical): Slowly add 1M NaOH (approx. 100 µL) while monitoring with micro-

pH paper until pH reaches ~7.2–7.4.

Note: The solution may transiently cloud if the zwitterionic point is reached, but should

redissolve as pH stabilizes.

Final Volume: Adjust volume to 1.0 mL with PBS to achieve a 100 mM stock.

Filtration: Syringe-filter (0.22 µm) if using for cell culture.
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Protocol B: Chemoselective Amide Coupling (Derivatization)
Objective: Selectively functionalize the amine without protecting the carboxylic acid (using

Schotten-Baumann conditions).

Scope: Synthesis of PPAR-targeted libraries.

Setup: Dissolve 1.0 eq of 2-(3-Aminophenoxy)propanoic acid HCl in 1M NaOH (2.5 eq).

Reagent Addition: Cool to 0°C. Add 1.1 eq of the desired Acyl Chloride dropwise over 15

minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The amine spot (ninhydrin active)

should disappear.

Workup: Acidify carefully with 1M HCl to pH 3. The product (amide-acid) typically

precipitates.

Isolation: Filter the precipitate and wash with cold water. Recrystallize from EtOH/Water.

Part 4: Visualizations
Figure 1: Pharmacophore Logic & Derivatization Workflow
This diagram illustrates how the core scaffold serves as a divergence point for two distinct

therapeutic classes based on the functionalization of the amino group.
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Figure 1: Strategic divergence of the 3-aminophenoxy scaffold into sensory, metabolic, and

peptide research streams.

Figure 2: T1R3 Receptor Modulation Mechanism
A mechanistic view of how phenoxypropanoic acids interact with the sweet taste receptor

transmembrane domain.
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Figure 2: Proposed binding mode of the ligand within the T1R3 transmembrane domain

allosteric pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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